N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide
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Overview
Description
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide is a complex organic compound with a molecular formula of C30H37N5O4 This compound is known for its unique structural features, which include a combination of phenylcarbonyl, glycyl, cyclopentyl, and phenylisovalinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide typically involves multiple steps. One common method involves the reaction of phenylcarbonyl chloride with glycine to form N-(phenylcarbonyl)glycine. This intermediate is then reacted with cyclopentylamine to form N-(phenylcarbonyl)glycyl-N-cyclopentylamine. Finally, this compound is reacted with phenylisovalinamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzoylglycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide
- Cyclopentyl N-phenylcarbamate
Uniqueness
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-phenylisovalinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]anilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H31N3O3/c1-3-25(2,24(31)27-20-14-10-11-15-20)28(21-16-8-5-9-17-21)22(29)18-26-23(30)19-12-6-4-7-13-19/h4-9,12-13,16-17,20H,3,10-11,14-15,18H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
CIKDXAOMDFOFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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